2,6-Bis(phenylsulfanyl)pyridine
Description
Structural Characterization of 2,6-Bis(phenylsulfanyl)pyridine
Molecular Geometry and Crystallographic Analysis
The molecular structure of this compound consists of a pyridine core with two phenylsulfanyl (-S-C$$6$$H$$5$$) substituents at the 2- and 6-positions (Figure 1). The compound crystallizes in the monoclinic space group P21/c with lattice parameters a = 10.489 Å , b = 12.092 Å , c = 18.496 Å , and β = 94.78° . The pyridine ring adopts a nearly planar conformation, with dihedral angles between the pyridine and phenyl rings ranging from 65.2° to 72.5° , indicative of moderate steric hindrance.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular formula | C$${17}$$H$${13}$$NS$$_{2}$$ |
| Molecular weight (g/mol) | 295.4 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell volume (ų) | 2337.7 |
| Density (g/cm³) | 1.32 |
The sulfur atoms exhibit bond lengths of 1.76–1.78 Å with the pyridine carbon atoms, consistent with typical C-S single bonds. Intermolecular interactions, such as C–H···π and C–H···S contacts, stabilize the crystal packing, contributing to a layered supramolecular architecture.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H NMR spectrum (CDCl$$_3$$, 400 MHz) displays distinct signals for the pyridine and phenyl protons:
- Pyridine protons : A doublet at δ 6.44 ppm (2H, J = 7.2 Hz) and a triplet at δ 7.10 ppm (1H, J = 7.2 Hz).
- Phenyl protons : Multiplets at δ 7.30–7.32 ppm (6H) and δ 7.48–7.50 ppm (4H).
The $$^{13}$$C NMR spectrum confirms the connectivity, with signals at δ 158.7 ppm (pyridine C-N), δ 139.2 ppm (C-S), and δ 126.8–130.3 ppm (aromatic carbons).
Infrared (IR) Spectroscopy
Key IR absorptions include:
Properties
Molecular Formula |
C17H13NS2 |
|---|---|
Molecular Weight |
295.4g/mol |
IUPAC Name |
2,6-bis(phenylsulfanyl)pyridine |
InChI |
InChI=1S/C17H13NS2/c1-3-8-14(9-4-1)19-16-12-7-13-17(18-16)20-15-10-5-2-6-11-15/h1-13H |
InChI Key |
SKZQLYFDVFCNHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=NC(=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Electronic Effects: -SPh groups are stronger electron donors than -SCH₃ but less donating than oxazoline rings in Py-box .
- Steric Profile : The bulkier -SPh substituents in this compound may hinder metal coordination compared to smaller groups in analogs like PT-SCH₃.
Physicochemical Properties
Comparative data on thermal stability, solubility, and electronic properties:
- Melting Points :
- Solubility: PT-SCH₃: Soluble in low-polarity solvents (e.g., chloroform) due to -SCH₃ groups . 2,6-Bis(phenylthiomethyl)pyridine (): Moderate solubility in acetonitrile and ethanol, influenced by -SPh groups.
- LogP Values :
Photophysical and Spectroscopic Behavior
- Fluorescence Properties: PT-SCH₃: Exhibits excitation/emission maxima at 350/420 nm in solvents of varying polarity . 2,6-Bis(1-azaazulen-2-yl)pyridine: Shows intense emission in H₂SO₄ (quantum yield >10%) due to protonation-enhanced conjugation .
- UV-Vis Absorption :
- Py-box: Absorption bands at 270–300 nm attributed to π→π* transitions in oxazoline rings .
Preparation Methods
Solvent and Base Effects
Temperature and Reaction Time
Comparative Performance
Applications and Derivative Synthesis
2,6-Bis(phenylsulfanyl)pyridine serves as a precursor for:
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